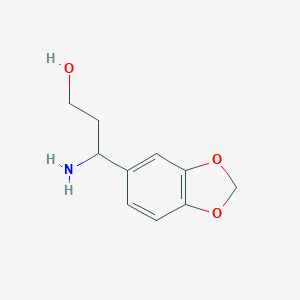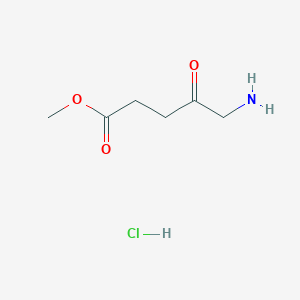
Methyl 5-amino-4-oxopentanoate hydrochloride
Descripción general
Descripción
El clorhidrato de metil aminolevulinato es un compuesto que se utiliza principalmente como sensibilizador en la terapia fotodinámica. Es un profármaco que se metaboliza a protoporfirina IX, un fotosensibilizador. Este compuesto se comercializa con el nombre de Metvix y se utiliza en el tratamiento de cánceres de piel no melanoma, incluido el carcinoma basocelular .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El clorhidrato de metil aminolevulinato se sintetiza a partir del ácido 5-aminolevulínico. La síntesis implica la esterificación del ácido 5-aminolevulínico con metanol en presencia de ácido clorhídrico para formar clorhidrato de metil aminolevulinato .
Métodos de Producción Industrial
En entornos industriales, la producción de clorhidrato de metil aminolevulinato implica el mismo proceso de esterificación, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso normalmente implica el uso de un catalizador para acelerar la reacción y reducir los costes de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de metil aminolevulinato sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar protoporfirina IX.
Reducción: Puede reducirse para formar varios derivados.
Sustitución: Puede sufrir reacciones de sustitución para formar diferentes ésteres y amidas.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen oxígeno y luz, que se utilizan en la terapia fotodinámica.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar diversos alcoholes y aminas como reactivos en reacciones de sustitución.
Productos Principales Formados
El principal producto formado a partir de la oxidación del clorhidrato de metil aminolevulinato es la protoporfirina IX, que es un intermedio clave en la biosíntesis del hemo .
Aplicaciones Científicas De Investigación
El clorhidrato de metil aminolevulinato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varias porfirinas.
Biología: Se utiliza en estudios relacionados con la biosíntesis y el metabolismo del hemo.
Medicina: Se utiliza en la terapia fotodinámica para el tratamiento de cánceres de piel no melanoma y queratosis actínica.
Industria: Se utiliza en la producción de fotosensibilizadores para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de metil aminolevulinato implica su conversión a protoporfirina IX tras la aplicación tópica. La protoporfirina IX se acumula en las lesiones cutáneas tratadas y, tras la activación por la luz en presencia de oxígeno, genera oxígeno singlete. Este oxígeno singlete provoca daños en los compartimentos celulares, especialmente las mitocondrias, lo que lleva a la muerte celular. Este efecto fototóxico es la base de su uso en la terapia fotodinámica .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5-aminolevulínico: Otro compuesto que se utiliza en la terapia fotodinámica, que también es un precursor de la protoporfirina IX.
Éster metílico del ácido aminolevulínico: Similar al clorhidrato de metil aminolevulinato pero con diferentes propiedades farmacocinéticas.
Singularidad
El clorhidrato de metil aminolevulinato es único en su solubilidad lipídica, lo que le permite penetrar en el medio rico en lípidos del sebo de forma más eficaz que el ácido 5-aminolevulínico. Esta propiedad lo hace particularmente eficaz en el tratamiento de afecciones cutáneas como la queratosis actínica y el carcinoma basocelular .
Propiedades
IUPAC Name |
methyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSYPVQHFNBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045630 | |
| Record name | Methyl aminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79416-27-6 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79416-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl aminolevulinate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl aminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL AMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl aminolevulinate hydrochloride exert its effect in Photodynamic Therapy (PDT)?
A1: Methyl aminolevulinate hydrochloride (MAL), a prodrug, is metabolized within cells to protoporphyrin IX (PpIX), a photosensitizing agent. [] When exposed to specific wavelengths of light, PpIX becomes excited and interacts with oxygen, generating reactive oxygen species (ROS). [] These ROS cause damage to cellular components, leading to cell death, a key mechanism in PDT for treating conditions like actinic keratosis and certain cancers. [, , ]
Q2: Are there differences in how different cell types respond to MAL-PDT?
A2: Yes, sensitivity to MAL-PDT can vary significantly between cell types. Research has shown that variations in PpIX accumulation levels in cells contribute to this difference. [] For instance, ovarian cancer cell lines HTOA, HRA, and DISS showed significant tumor shrinkage after MAL-PDT, while MCAS and TOV21G cells demonstrated minimal response. [] This variation was linked to higher PpIX accumulation in the sensitive cell lines compared to the resistant ones. [] Further investigation revealed that higher expression levels of glutathione transferase Omega-1 (GSTO1), an enzyme involved in PpIX conversion, were associated with increased sensitivity to PDT. []
Q3: What are the structural characteristics of Methyl aminolevulinate hydrochloride?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of Methyl aminolevulinate hydrochloride, they consistently refer to it as a derivative of δ-Aminolevulinic acid (ALA). [] This suggests a close structural similarity. Detailed spectroscopic data is not provided in the excerpts.
Q4: Are there any specific material compatibility requirements for handling Methyl aminolevulinate hydrochloride during research and development?
A4: The provided research excerpts do not delve into specific material compatibility details for handling Methyl aminolevulinate hydrochloride.
Q5: Has research explored combining MAL-PDT with other treatment modalities?
A5: Yes, studies have investigated combining MAL-PDT with other therapies. For example, concurrent use of MAL-PDT with clofibric acid showed promising results in treating peritoneal carcinomatosis arising from ovarian cancer in a rat model. [] This combination led to significantly prolonged survival compared to debulking surgery alone or even MAL-PDT alone. []
Q6: Does skin pretreatment influence the effectiveness of MAL-PDT?
A6: Skin pretreatment plays a crucial role in the efficacy of MAL-PDT. [] Various methods, including curettage, microdermabrasion, microneedling, and ablative fractional laser (AFXL), have been explored to enhance the penetration of MAL and subsequent PpIX accumulation. [] AFXL pretreatment demonstrated the highest enhancement in PpIX fluorescence compared to other methods, suggesting its potential for optimizing PDT response. []
Q7: Are there any known long-term effects or safety concerns associated with MAL-PDT?
A7: The research excerpts primarily focus on the short-term efficacy and mechanistic aspects of MAL-PDT. While some studies mention local skin reactions as a common side effect, [] long-term effects are not extensively discussed.
Q8: How is Methyl aminolevulinate hydrochloride formulated for clinical use in PDT?
A8: Methyl aminolevulinate hydrochloride is commonly formulated as a topical cream for PDT applications. [, ] This formulation facilitates direct application to the targeted skin areas, such as those affected by actinic keratosis or superficial skin cancers. [, ]
Q9: What is the current understanding of the environmental impact and degradation of Methyl aminolevulinate hydrochloride?
A9: The provided research excerpts do not offer information regarding the environmental impact or degradation pathways of Methyl aminolevulinate hydrochloride. Further research is necessary to assess its potential ecological effects.
Q10: Are there alternative compounds or treatment modalities being explored for the same indications as MAL-PDT?
A10: While the excerpts focus primarily on MAL-PDT, they mention other treatment options for conditions like actinic keratosis and superficial skin cancers. These include cryosurgery and surgical interventions, each with its own set of advantages and limitations. [, ] The excerpts do not delve into specific alternative compounds beyond mentioning clofibric acid as a combination therapy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



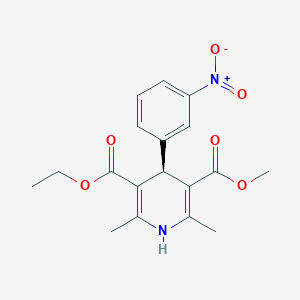
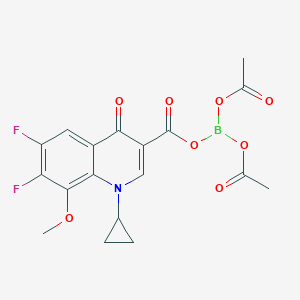
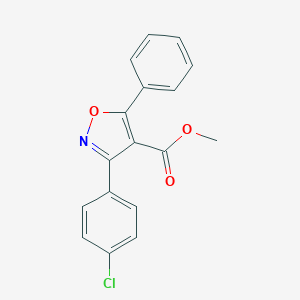
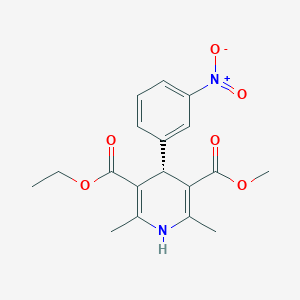
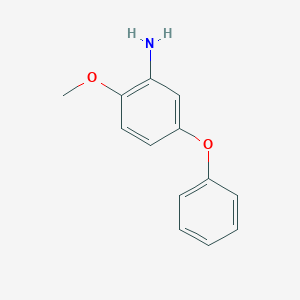
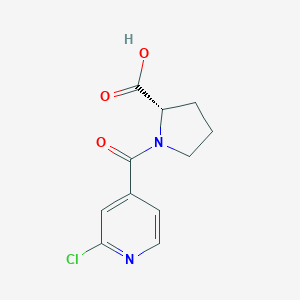
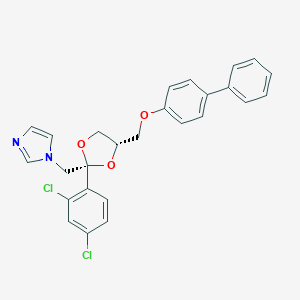
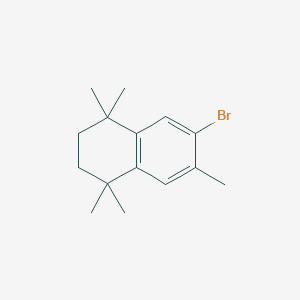
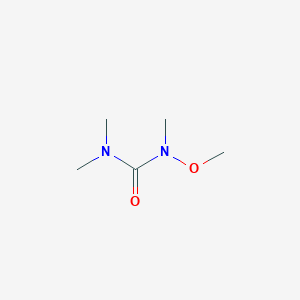
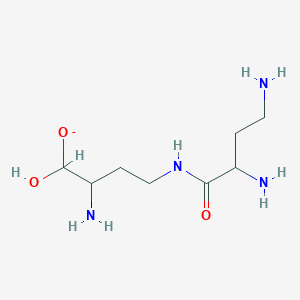
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
